H3 Receptor Inverse Agonist Potency: 5-Methoxy Derivative (1b) vs. N-Amide Analog (1a) vs. Lead (2x)
In a head-to-head study by Jitsuoka et al., the 5-methoxy-substituted spiro-isobenzofuranone (compound 1b, identical to 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) displayed an IC₅₀ of 0.54 nM at the human histamine H3 receptor, representing a 1.33-fold improvement in potency over the corresponding N-amide analog 1a (IC₅₀ = 0.72 nM) and a greater than 20-fold improvement over the lead spiro-isobenzofuranone 2x [1]. The assay was a functional inverse agonist assay measuring inhibition of forskolin-stimulated cAMP accumulation in CHO cells stably expressing human H3 receptors [1].
| Evidence Dimension | H3 receptor inverse agonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.54 nM |
| Comparator Or Baseline | Compound 1a (N-amide analog): IC₅₀ = 0.72 nM; Compound 2x (spiro-isobenzofuranone lead): IC₅₀ > 10.8 nM (estimated >20-fold less potent than 1a) |
| Quantified Difference | 1.33-fold more potent than 1a; >20-fold more potent than 2x |
| Conditions | Human H3 receptor functional assay; CHO cells; forskolin-stimulated cAMP inhibition; Jitsuoka et al. 2008 |
Why This Matters
For CNS H3 receptor target engagement studies, sub-nanomolar potency directly translates to lower compound consumption in dose-response experiments and higher confidence in pharmacological occupancy at therapeutically relevant concentrations, making this compound the preferred choice over less potent spiro-isobenzofuranone analogs.
- [1] Jitsuoka M, Tsukahara D, Ito S, Tanaka T, Takenaga N, Tokita S, Sato N. Synthesis and evaluation of a spiro-isobenzofuranone class of histamine H3 receptor inverse agonists. Bioorg Med Chem Lett. 2008 Sep 15;18(18):5101-6. PMID: 18768318. DOI: 10.1016/j.bmcl.2008.07.125. View Source
